molecular formula C24H26N4O5S2 B2426051 Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-24-5

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2426051
CAS No.: 361174-24-5
M. Wt: 514.62
InChI Key: JJEGQWQBQHHGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity might interfere with bacterial cell wall synthesis, while those with antitumor activity might inhibit cell proliferation pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution in the body. The metabolism and excretion would depend on the specific chemical structure of the compound and its interactions with metabolic enzymes.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor effects . The exact effects would depend on the compound’s specific biological activity and its interaction with its targets.

Properties

IUPAC Name

ethyl 4-[4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-13-15-28(16-14-27)35(31,32)20-11-9-19(10-12-20)22(29)26-23-25-21(17(2)34-23)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGQWQBQHHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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